molecular formula C6H7N5S B14715863 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 21308-95-2

5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

Katalognummer: B14715863
CAS-Nummer: 21308-95-2
Molekulargewicht: 181.22 g/mol
InChI-Schlüssel: XFPIBOCXBRHHEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the methylsulfanyl group and the triazine ring system contributes to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the 1,2,4-triazol-3-amine residue . The product structure is confirmed by techniques such as 1H NMR and mass spectrometry .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting viral replication or inducing apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2,4-Triazine Derivatives: These compounds share the triazine ring system and exhibit similar chemical properties.

    Methylsulfanyl-Substituted Heterocycles: Compounds with a methylsulfanyl group often show comparable reactivity and applications.

Uniqueness

5-(Methylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is unique due to the combination of the triazine ring and the methylsulfanyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

21308-95-2

Molekularformel

C6H7N5S

Molekulargewicht

181.22 g/mol

IUPAC-Name

5-methylsulfanyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine

InChI

InChI=1S/C6H7N5S/c1-12-6-4-5(8-2-9-6)11-10-3-7-4/h2-3H,1H3,(H,7,10)(H,8,9,11)

InChI-Schlüssel

XFPIBOCXBRHHEI-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=NC2=C1N=CNN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.